Structural Differentiation: N9-Unsubstituted Purine Core Versus 9-Alkylated CDK Inhibitors (Olomoucine, Roscovitine)
CAS 185409-07-8 bears an unsubstituted N-9 position on the purine ring, whereas the most widely used CDK inhibitor comparators, olomoucine and roscovitine, contain N-9 methyl and isopropyl substituents respectively [1]. In the 6-substituted 2-arylaminopurine CDK2 inhibitor series, the N-9 substituent directly influences the conformation of the ATP ribose-binding pocket and contributes to the 10–80-fold CDK2-over-CDK1 selectivity window observed across the series [1]. This structural distinction means CAS 185409-07-8 cannot serve as a direct functional substitute for 9-alkylated analogs without independent target-engagement validation.
| Evidence Dimension | N-9 substitution pattern |
|---|---|
| Target Compound Data | Unsubstituted (N-9 = H) |
| Comparator Or Baseline | Olomoucine: N-9 = methyl; Roscovitine: N-9 = isopropyl |
| Quantified Difference | N-9 substitution is a known determinant of 10–80-fold CDK2 selectivity window in this class [1] |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
For procurement decisions in CDK inhibitor research, the N-9 substitution status is a critical parameter—using an N9-unsubstituted analog without confirming activity may invalidate SAR continuity within an established compound series.
- [1] Sharma, R. et al. (2017) 'Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines', Journal of Medicinal Chemistry, 60(5), pp. 1746–1767. doi: 10.1021/acs.jmedchem.6b01654. View Source
